molecular formula C16H22N2O3S B6124999 1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone

1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone

Cat. No.: B6124999
M. Wt: 322.4 g/mol
InChI Key: HRGVFKYBXDXDHQ-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone is a complex organic compound that features a morpholine ring, a thiolane ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-(thiolan-3-ylamino)phenol with 1-chloro-2-(morpholin-4-yl)ethanone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the thiolane ring may interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Morpholin-4-yl-2-pyridin-3-yl-ethanethione: Similar structure but with a pyridine ring instead of a phenoxy group.

    3-(Morpholin-4-yl)thiolan-3-ylmethanamine: Contains a similar thiolane and morpholine structure but lacks the phenoxy and ethanone moieties.

Uniqueness

1-Morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both morpholine and thiolane rings, along with the phenoxy group, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[3-(thiolan-3-ylamino)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(18-5-7-20-8-6-18)11-21-15-3-1-2-13(10-15)17-14-4-9-22-12-14/h1-3,10,14,17H,4-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGVFKYBXDXDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NC2=CC(=CC=C2)OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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